molecular formula C19H15N3O3S2 B2665731 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 942003-79-4

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2665731
CAS RN: 942003-79-4
M. Wt: 397.47
InChI Key: OWJJSMBJTCSARL-UHFFFAOYSA-N
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Description

The compound “2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a phenylsulfonyl group, a thiazole ring, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis, and the phenylsulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. Compounds derived from similar structures have shown promising results in in vitro antibacterial and antifungal activities. For instance, Darwish et al. (2014) conducted a study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, demonstrating significant antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimalarial and Antiviral Properties

The compound and its derivatives have also been investigated for their antimalarial and potential antiviral properties. A study by Fahim and Ismael (2021) on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies to identify compounds with significant inhibitory activity (Fahim & Ismael, 2021).

Carbonic Anhydrase Inhibitory Action

Another area of interest is the development of thiazolylsulfonamides with carbonic anhydrase inhibitory action. A series of sulfonamide derivatives structurally related to certain inhibitors demonstrated potent inhibition of human carbonic anhydrase isoforms, suggesting potential applications in treating conditions such as cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

Optoelectronic Properties

The compound has also been researched for its optoelectronic properties, particularly in the context of thiazole-based polythiophenes. Camurlu and Guven (2015) synthesized thiazole-containing monomers for electrochemical polymerization, investigating the conducting polymers' optoelectronic properties and demonstrating potential applications in electronic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-18(21-19-20-10-11-26-19)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJJSMBJTCSARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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